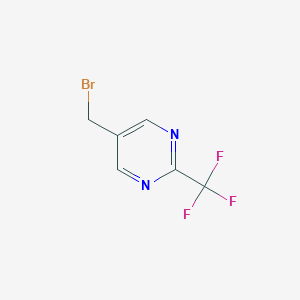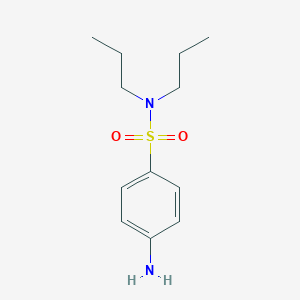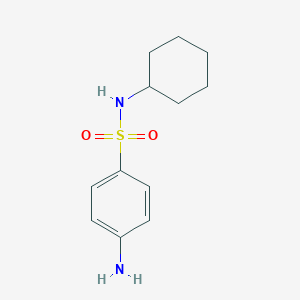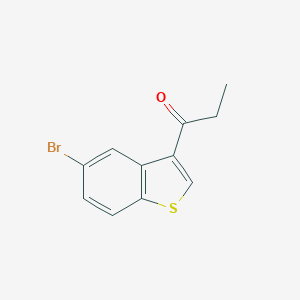
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. It is also known as 5-Bromo-3-(1-oxopropyl)-1-benzothiophene and is commonly used in scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one involves the inhibition of specific enzymes such as protein kinase C and protein kinase D. This inhibition leads to the disruption of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one are dependent on the specific proteins and cellular processes being targeted. Inhibition of protein kinase C and protein kinase D can lead to the disruption of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one in lab experiments is its specificity towards certain proteins and cellular processes. This allows for targeted studies and a better understanding of specific cellular pathways. However, one limitation is that the inhibition of specific enzymes may lead to off-target effects and unintended consequences.
Orientations Futures
There are many future directions for the study of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one. One direction is the development of more specific and potent inhibitors of protein kinase C and protein kinase D. Another direction is the study of the effects of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one on other cellular pathways and processes. Additionally, the use of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one as a tool compound in drug discovery and development is an area of potential future research.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one can be achieved through various methods. One of the most common methods is the reaction of 5-bromo-1-benzothiophene-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Applications De Recherche Scientifique
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one is commonly used in scientific research applications as a tool compound to study the function of specific proteins. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and protein kinase D, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
Numéro CAS |
353487-39-5 |
|---|---|
Nom du produit |
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one |
Formule moléculaire |
C11H9BrOS |
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
1-(5-bromo-1-benzothiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C11H9BrOS/c1-2-10(13)9-6-14-11-4-3-7(12)5-8(9)11/h3-6H,2H2,1H3 |
Clé InChI |
ZJRDAGPTEMFYBI-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
SMILES canonique |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



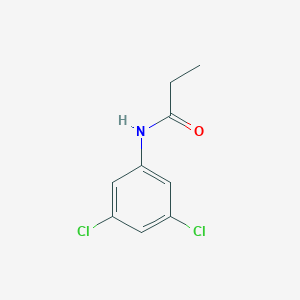
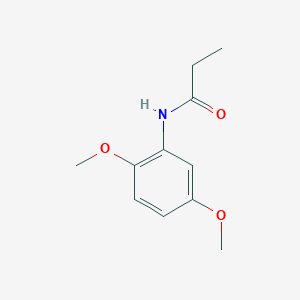
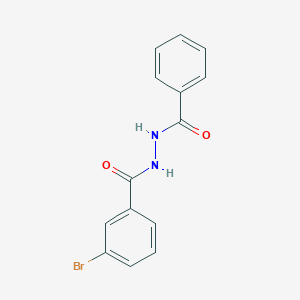
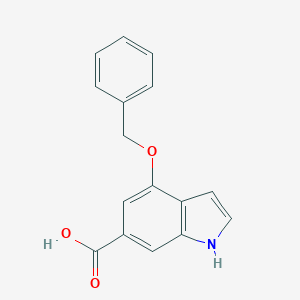
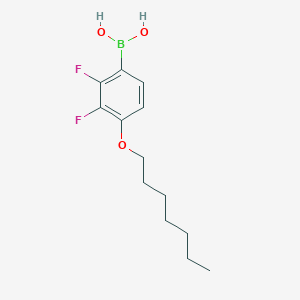
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)

